molecular formula C22H26N2O4 B15105074 5-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

5-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B15105074
M. Wt: 382.5 g/mol
InChI Key: XFTJOQKPONUKHK-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the desired positions on the benzofuran ring.

    Attachment of the Furan and Morpholine Groups: The furan and morpholine groups are introduced through nucleophilic substitution reactions, where the appropriate nucleophiles are reacted with the benzofuran intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the benzofuran intermediate with an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and furan rings.

    Reduction: Amine derivatives from the reduction of the carboxamide group.

    Substitution: Various substituted benzofuran and furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-5-methylfuran: A simpler furan derivative with similar structural features.

    3-methylbenzofuran: A benzofuran derivative with a methyl group at the 3-position.

    N-(2-furylmethyl)morpholine: A compound featuring both furan and morpholine groups.

Uniqueness

5-ethyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and the specific positions of these groups on the benzofuran core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

5-ethyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-3-16-6-7-19-17(13-16)15(2)21(28-19)22(25)23-14-18(20-5-4-10-27-20)24-8-11-26-12-9-24/h4-7,10,13,18H,3,8-9,11-12,14H2,1-2H3,(H,23,25)

InChI Key

XFTJOQKPONUKHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CO3)N4CCOCC4

Origin of Product

United States

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